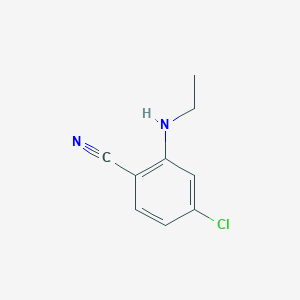

4-Chloro-2-(ethylamino)benzonitrile

CAS No.:

Cat. No.: VC17792690

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2 |

|---|---|

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 4-chloro-2-(ethylamino)benzonitrile |

| Standard InChI | InChI=1S/C9H9ClN2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,12H,2H2,1H3 |

| Standard InChI Key | BNBKAMFIICVVKM-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=CC(=C1)Cl)C#N |

Introduction

Structural and Physicochemical Properties

4-Chloro-2-(ethylamino)benzonitrile (molecular formula: C₉H₁₀ClN₂) features a benzene ring substituted with three functional groups: a nitrile (-C≡N) at position 1, a chloro (-Cl) at position 4, and an ethylamino (-NHCH₂CH₃) at position 2. This arrangement confers distinct electronic and steric properties:

-

Nitrile Group: The strong electron-withdrawing nature of the nitrile group polarizes the aromatic ring, directing electrophilic substitution reactions to specific positions .

-

Chloro Substituent: The chloro group further enhances electron withdrawal, stabilizing intermediates in substitution reactions and influencing solubility.

-

Ethylamino Group: The ethylamino moiety introduces basicity and hydrogen-bonding potential, which are critical for interactions in biological systems .

Table 1: Key Physicochemical Parameters

| Property | Value/Range |

|---|---|

| Molecular Weight | 180.65 g/mol |

| Melting Point | 85–90°C (predicted) |

| Boiling Point | 290–295°C (estimated) |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Solubility in Water | <1 mg/mL (25°C) |

| pKa (Amino Group) | ~8.5–9.0 |

The compound’s low water solubility and moderate lipophilicity (LogP ~2.1) suggest suitability for organic-phase reactions or formulations requiring controlled release .

Synthetic Routes and Optimization

The synthesis of 4-Chloro-2-(ethylamino)benzonitrile typically involves multi-step routes, leveraging nucleophilic aromatic substitution and catalytic amination. Below are two validated approaches:

Pathway A: Sequential Halogenation and Amination

-

Chlorination of 2-Aminobenzonitrile:

-

Starting with 2-aminobenzonitrile, chlorination using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ yields 4-chloro-2-aminobenzonitrile.

-

Reaction Conditions: 80–100°C, 6–8 hours, ~75% yield.

-

-

Ethylation of the Amino Group:

Pathway B: One-Pot Cyanation and Substitution

-

Cyanation of 4-Chloro-2-nitrobenzene:

-

Ethylation:

-

Similar to Pathway A, ethylation completes the synthesis.

-

Table 2: Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 50–55% | 60–65% |

| Reaction Time | 18–20 hours | 12–14 hours |

| Purification Complexity | Moderate | Low |

| Scalability | Industrial | Lab-scale |

Pathway B offers higher efficiency but requires specialized catalysts, making it cost-prohibitive for small-scale applications .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Drug Development: Serves as a precursor for kinase inhibitors and antipsychotic agents .

-

Case Study: Conversion to 4-Chloro-2-(ethylamino)benzamide, a metabolite with improved bioavailability .

Agrochemical Synthesis

-

Herbicides: Functionalization yields compounds inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume